molecular formula C₈H₁₉Al B106114 Aluminum, hydrobis(2-methylpropyl)- CAS No. 1191-15-7

Aluminum, hydrobis(2-methylpropyl)-

Cat. No.: B106114
CAS No.: 1191-15-7
M. Wt: 142.22 g/mol
InChI Key: AZWXAPCAJCYGIA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Aluminum, hydrobis(2-methylpropyl)-, also known as Dibal-H, is primarily used in the field of chemistry as a reducing agent . The primary targets of Dibal-H are carbonyl compounds, such as esters and nitriles, where it is used to selectively reduce these compounds to aldehydes .

Mode of Action

Dibal-H interacts with its targets through a process known as nucleophilic addition. In this process, the aluminum atom in Dibal-H, being electron-rich, attacks the electrophilic carbon atom in the carbonyl group of the target molecule. This results in the reduction of the carbonyl compound to an aldehyde .

Biochemical Pathways

It is known that dibal-h plays a crucial role in organic synthesis, particularly in the reduction of esters and nitriles to aldehydes . This reaction is a key step in many synthetic pathways used in the production of various organic compounds.

Pharmacokinetics

It is primarily used in laboratory settings for chemical reactions .

Result of Action

The primary result of Dibal-H’s action is the reduction of carbonyl compounds to aldehydes. This transformation is highly valuable in organic synthesis, as it allows for the selective reduction of esters and nitriles, which can then be further reacted to produce a wide range of organic compounds .

Action Environment

The action of Dibal-H is highly dependent on the reaction conditions. Dibal-H is extremely reactive towards water, inorganic acids and bases, alcohols, and nearly any functional group in organic molecules . Therefore, it must be handled under strictly oxygen-free and totally anhydrous conditions . The temperature and solvent used can also significantly influence the reaction’s efficiency and selectivity .

Preparation Methods

The synthetic routes and reaction conditions for AZD3355 are not extensively detailed in publicly available sources. it is known that AZD3355 is a small molecule developed by AstraZeneca . Industrial production methods would typically involve optimizing the synthesis for large-scale production, ensuring high yield and purity, and adhering to regulatory standards.

Chemical Reactions Analysis

AZD3355 undergoes various chemical reactions, primarily involving its interaction with GABAB receptors. It is a potent and selective agonist for these receptors, with an EC50 of 8.6 nM for human recombinant GABAB receptors . The compound’s affinity for rat GABAB and GABAA receptors has been measured by displacement of [3H]GABA binding in brain membranes, with Ki values of 5.1 nM and 1.4 μM, respectively . Common reagents and conditions used in these reactions include binding assays and receptor activation studies.

Comparison with Similar Compounds

AZD3355 is unique in its selective agonism for GABAB receptors, which distinguishes it from other compounds used to treat GERD and NASH. Similar compounds include other GABAB receptor agonists, such as baclofen and GABOB (gamma-amino-beta-hydroxybutyric acid). AZD3355’s high selectivity and potency make it a more targeted and potentially effective treatment option .

Properties

InChI

InChI=1S/2C4H9.Al/c2*1-4(2)3;/h2*4H,1H2,2-3H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPUZPBQZHNSDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[Al]CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Al
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Aluminum, hydrobis(2-methylpropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

1191-15-7
Record name Aluminum, hydrobis(2-methylpropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Synthesis routes and methods I

Procedure details

diisobutoxyaluminum hydride, pTsOH: p-toluenesulphonic acid, MeOH: methanol, CITBS: chloro-dimethyl-t-butyl silane, PCC: pyridium chlorochrome, W-K: Wolff-Kishiner reduction.
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diisobutoxyaluminum hydride
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Synthesis routes and methods II

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1M toluene solution of diisobutylaluminum hydride (Tosoh Finechem Corporation)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aluminum, hydrobis(2-methylpropyl)-
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Aluminum, hydrobis(2-methylpropyl)-
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Aluminum, hydrobis(2-methylpropyl)-
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Aluminum, hydrobis(2-methylpropyl)-

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